molecular formula C12H6Cl2F3NO B3041061 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde CAS No. 259251-85-9

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde

Cat. No.: B3041061
CAS No.: 259251-85-9
M. Wt: 308.08 g/mol
InChI Key: YTGXPUFJPDCOCX-UHFFFAOYSA-N
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Description

1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde is a heterocyclic compound featuring a pyrrole ring substituted at position 1 with a 2,4-dichloro-6-(trifluoromethyl)phenyl group and at position 2 with a formyl (aldehyde) moiety. The aldehyde group at position 2 of the pyrrole ring suggests utility as a synthetic intermediate, particularly in condensation reactions or metal-catalyzed transformations. While direct data on its applications are absent in the provided evidence, its structural analogs (e.g., agrochemicals and pharmaceuticals) often leverage similar substituents for enhanced stability and bioactivity .

Properties

IUPAC Name

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F3NO/c13-7-4-9(12(15,16)17)11(10(14)5-7)18-3-1-2-8(18)6-19/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGXPUFJPDCOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=C(C=C(C=C2Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling with Aryl Halides

A direct approach involves coupling pyrrole-2-carboxaldehyde with 2,4-dichloro-6-(trifluoromethyl)phenyl bromide or iodide under Ullmann conditions. This method employs copper catalysts (e.g., CuI) and ligands (e.g., 1,10-phenanthroline) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (120–150°C). The electron-withdrawing substituents on the aryl halide enhance reactivity toward nucleophilic aromatic substitution, facilitating the formation of the N-aryl bond.

Example Procedure
A mixture of pyrrole-2-carboxaldehyde (1.0 equiv), 2,4-dichloro-6-(trifluoromethyl)phenyl iodide (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF is heated at 140°C for 24–48 hours. The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate) to yield the target compound in 45–60% yield.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers a milder alternative. Using Pd(OAc)₂, Xantphos as a ligand, and cesium carbonate as a base in toluene at 100°C, the reaction achieves N-arylation with improved functional group tolerance. This method is particularly advantageous for sterically hindered aryl halides.

Cyclization Strategies for Pyrrole Ring Formation

Paal-Knorr Synthesis with Modified 1,4-Dicarbonyl Precursors

The classical Paal-Knorr synthesis, which involves cyclocondensation of 1,4-diketones with amines, can be adapted to incorporate the substituted phenyl group. Here, 2,4-dichloro-6-(trifluoromethyl)aniline reacts with a 1,4-diketone containing a latent aldehyde group. For instance, ethyl 4-oxopent-2-enoate serves as a diketone surrogate, enabling pyrrole formation under acidic conditions (e.g., acetic acid, reflux).

Synthetic Pathway

  • 1,4-Diketone Preparation : Ethyl 4-oxopent-2-enoate is synthesized via Claisen condensation of ethyl acetoacetate with acryloyl chloride.
  • Cyclocondensation : The diketone (1.0 equiv) reacts with 2,4-dichloro-6-(trifluoromethyl)aniline (1.0 equiv) in acetic acid at reflux for 12 hours.
  • Oxidation : The intermediate hydroxymethylpyrrole is oxidized to the aldehyde using MnO₂ in dichloromethane.

Hantzsch Pyrrole Synthesis with α-Aminoketones

The Hantzsch method employs β-keto esters and α-aminoketones. In this case, a β-keto ester bearing the substituted phenyl group is condensed with an α-aminoketone containing the aldehyde precursor. The reaction proceeds in ethanol with ammonium acetate, yielding the pyrrole core after cyclization and subsequent oxidation.

Direct Formylation of N-Aryl Pyrroles

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation introduces the aldehyde group regioselectively at position 2 of the pyrrole ring. A pre-formed N-aryl pyrrole (without the aldehyde) is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the carboxaldehyde.

Optimized Conditions

  • Substrate : 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole
  • Reagents : DMF (2.0 equiv), POCl₃ (3.0 equiv)
  • Temperature : 0°C to room temperature
  • Workup : Quench with ice-water, neutralize with NaHCO₃, extract with ethyl acetate
  • Yield : 70–85%

Directed Ortho-Metalation and Formylation

Lithiation at position 2 of the pyrrole ring, directed by the N-aryl group, enables direct formylation. Using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), the deprotonated pyrrole is quenched with DMF to afford the aldehyde.

Oxidation of Hydroxymethyl Precursors

MnO₂-Mediated Oxidation

A hydroxymethyl group at position 2 of the pyrrole can be oxidized to the aldehyde using activated manganese dioxide in dichloromethane. This method is high-yielding (80–90%) and avoids over-oxidation to carboxylic acids.

Procedure

  • Hydroxymethyl Intermediate : Synthesized via Friedel-Crafts alkylation of the pyrrole with paraformaldehyde.
  • Oxidation : Stir the intermediate with MnO₂ (10 equiv) in CH₂Cl₂ for 6 hours at room temperature.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Ullmann Coupling Straightforward, uses commercial reagents High temperatures, moderate yields 45–60
Buchwald-Hartwig Mild conditions, high functional tolerance Costly catalysts, sensitivity to steric bulk 55–70
Paal-Knorr Cyclization Scalable, single-step ring formation Requires specialized diketone precursors 50–65
Vilsmeier Formylation Regioselective, high yields Harsh reagents (POCl₃) 70–85
MnO₂ Oxidation Simple, avoids over-oxidation Requires hydroxymethyl precursor 80–90

Resolution of Atropisomers and Stereochemical Considerations

The N-aryl bond in this compound may exhibit restricted rotation, leading to atropisomerism. Enantiomers can be resolved via chiral chromatography or diastereomeric salt formation using tartaric acid derivatives, as demonstrated in analogous systems. Single-crystal X-ray diffraction confirms the absolute configuration of resolved enantiomers.

Industrial-Scale Production and Process Optimization

For large-scale synthesis, the Vilsmeier-Haack method is preferred due to its high efficiency. Key process parameters include:

  • POCl₃ Quenching : Controlled addition to ice-water prevents exothermic runaway.
  • Solvent Recovery : DMF and POCl₃ are distilled and recycled.
  • Purity Control : Crystallization from toluene/hexane mixtures achieves >99% purity.

Chemical Reactions Analysis

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde (Target) Pyrrole 2,4-Dichloro-6-(trifluoromethyl)phenyl Aldehyde Synthetic intermediate, agrochemicals
1-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde Pyrrole 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidinyl Aldehyde Pharmaceuticals, catalysis
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, 1-methyl, 3-trifluoromethyl Aldehyde Polymer additives, herbicides
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide Pyrazole 4-Chloro-2-methylphenyl (carbamoyl), 3-chloro-2-pyridyl, 3-trifluoromethyl Carboxamide Agrochemicals (insecticides)

Key Findings

Core Structure Differences: The target compound and the pyrimidinyl-substituted analog both utilize a pyrrole backbone, which is electron-rich and planar, favoring π-π interactions.

Substituent Effects: The 2,4-dichloro-6-(trifluoromethyl)phenyl group in the target compound introduces steric bulk and electron deficiency, which may hinder nucleophilic attacks on the aldehyde group compared to the less hindered pyrimidinyl analog .

Functional Group Reactivity :

  • Aldehyde vs. Carboxamide : The aldehyde group in the target compound and analogs is highly reactive, suitable for Schiff base formation or cross-coupling reactions. In contrast, the carboxamide in offers hydrogen-bonding capability, enhancing target binding in biological systems (e.g., insecticidal activity).

Trifluoromethyl Group Prevalence :

  • All compounds except feature a trifluoromethyl group, which improves metabolic stability and membrane permeability—critical for agrochemicals and pharmaceuticals .

Research Implications

  • Synthetic Utility : The target compound’s aldehyde group positions it as a versatile intermediate for synthesizing fused heterocycles or metal-organic frameworks (MOFs). Its dichloro-trifluoromethylphenyl substituent may confer resistance to enzymatic degradation in pesticidal applications .
  • Comparative Bioactivity : Pyrazole carboxamides like demonstrate validated insecticidal activity, suggesting that replacing the aldehyde in the target compound with a carboxamide could enhance bioactivity.
  • Structural Modeling : The connectivity data for (e.g., bond angles and torsion angles) provides a basis for computational studies comparing conformational flexibility between pyrrole and pyrazole derivatives.

Biological Activity

1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde is a complex organic compound known for its unique structural features and significant biological activity. This compound consists of a pyrrole ring substituted with a dichloro-trifluoromethylphenyl group and a formyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its distinctive chemical properties arise from the presence of trifluoromethyl groups, which enhance lipophilicity and biological interactions.

The biological activity of 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde has been investigated in various studies. Similar compounds have been known to target GABA-gated chloride channels, which play a crucial role in neurotransmission. The mode of action often involves blocking these channels, leading to significant biological effects:

  • Insecticidal Activity : Compounds with similar structures have demonstrated high insecticidal properties by affecting the GABAergic system.
  • Antimicrobial Effects : Some studies suggest potential antimicrobial activities against various pathogens.

Research Findings

Recent studies have highlighted the compound's effectiveness in different biological assays. For instance:

  • In vitro Studies : The compound has shown promising results in inhibiting specific enzymes and receptors involved in various diseases.
  • Animal Models : Preliminary tests in animal models indicate potential therapeutic effects, particularly in neuropharmacology.

Case Studies

  • Inhibitory Effects on Platelet Aggregation : A study evaluated the impact of various derivatives on platelet aggregation, revealing that some compounds significantly inhibited arachidonic acid-induced aggregation, suggesting potential applications in cardiovascular therapies.
  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde differentiates it from other similar compounds. Below is a comparative table highlighting its distinct features:

Compound NameSimilarityUnique Features
FipronilTargets GABA-gated chloride channelsKnown insecticide with a different structural framework
EthiproleSimilar mechanism of actionDifferent substitution pattern
1-(3-trifluoromethylphenyl)-1H-pyrroleContains trifluoromethyl groupLacks the carboxaldehyde functionality

Synthesis Methods

The synthesis of 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde typically involves the Vilsmeier-Haack reaction, which effectively forms aldehydes from aromatic compounds. This method can be optimized for industrial applications to enhance yield and purity.

Potential Therapeutic Applications

The compound's ability to interact with biological targets makes it a candidate for drug development:

  • Medicinal Chemistry : It serves as an intermediate for synthesizing bioactive molecules that could lead to new therapeutic agents.
  • Agricultural Chemistry : Its insecticidal properties suggest applications in developing new agrochemicals.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : The pyrrole-2-carboxaldehyde core can be synthesized via Vilsmeier-Haack formylation of pyrrole derivatives, followed by substitution at the phenyl ring. Chlorination and trifluoromethylation are typically achieved using reagents like POCl₃ or Cl₂ gas and Ruppert-Prakash reagent (TMSCF₃), respectively .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
  • Key Data : For analogous compounds, yields range from 70% to 98% depending on steric hindrance and electron-withdrawing effects of substituents .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Methodology :

  • X-ray Crystallography : Single-crystal diffraction (e.g., SHELX programs ) resolves the dichlorophenyl and trifluoromethyl spatial arrangement.
  • Spectroscopy :
  • ¹H/¹³C NMR : Pyrrole protons appear at δ 6.5–7.2 ppm; aldehyde protons at δ 9.8–10.2 ppm .
  • IR : C=O stretch at ~1680–1720 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+) .

Q. What safety precautions are necessary when handling this compound?

  • Guidelines :

  • Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Inert atmosphere, −20°C, away from oxidizers .

Advanced Research Questions

Q. How do electron-withdrawing groups (Cl, CF₃) on the phenyl ring influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. The CF₃ group lowers LUMO energy, enhancing electrophilicity at the aldehyde .
  • Experimental Validation : React with amines (e.g., hydrazines) to form Schiff bases; monitor kinetics via UV-Vis or LC-MS .
    • Data Conflict : Discrepancies between computational predictions and experimental regioselectivity may arise due to solvent effects or steric constraints .

Q. What strategies resolve crystallographic challenges (e.g., disorder, twinning) in this compound’s structure determination?

  • Methodology :

  • SHELXL Refinement : Use TWIN/BASF commands for twinned data. For disordered CF₃ groups, apply PART/SUMP constraints .
  • Case Study : A related dichlorophenyl-pyrrole derivative required 4% twin fraction correction to achieve R1 < 0.05 .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled?

  • Approach :

  • Dynamic Effects : Variable-temperature NMR to assess conformational flexibility (e.g., rotation of the dichlorophenyl group).
  • Cross-Validation : Compare NOESY/ROESY data with X-ray torsion angles .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde
Reactant of Route 2
1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde

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